Tert-butyl 5-bromo-3-(chloromethyl)pyrrolo[2,3-b]pyridine-1-carboxylate
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Overview
Description
Tert-butyl 5-bromo-3-(chloromethyl)pyrrolo[2,3-b]pyridine-1-carboxylate is a complex organic compound with the molecular formula C13H14BrClN2O2. It is a derivative of pyrrolopyridine, a heterocyclic compound that contains both pyrrole and pyridine rings.
Scientific Research Applications
Tert-butyl 5-bromo-3-(chloromethyl)pyrrolo[2,3-b]pyridine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is explored for its potential in creating novel materials with specific electronic properties.
Biological Research: It serves as a tool in studying various biological pathways and mechanisms due to its ability to interact with specific molecular targets
Mechanism of Action
Target of Action
It’s often used as an intermediate in organic synthesis , suggesting that its targets could vary depending on the specific reactions it’s involved in.
Mode of Action
As an intermediate in organic synthesis, it likely interacts with its targets through chemical reactions, such as condensation, substitution, or hydroxylation .
Biochemical Pathways
As an intermediate in organic synthesis, it’s likely involved in various biochemical pathways depending on the final products it’s used to synthesize .
Pharmacokinetics
As an intermediate in organic synthesis, its pharmacokinetic properties would likely depend on the specific reactions it undergoes and the final products it’s used to synthesize .
Result of Action
As an intermediate in organic synthesis, its effects would likely depend on the specific reactions it’s involved in and the final products it’s used to synthesize .
Action Environment
As an intermediate in organic synthesis, these factors would likely depend on the specific reactions it’s involved in and the final products it’s used to synthesize .
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-bromo-3-(chloromethyl)pyrrolo[2,3-b]pyridine-1-carboxylate typically involves multi-step organic reactions. One common method starts with the bromination of a pyrrolopyridine precursor, followed by chloromethylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-bromo-3-(chloromethyl)pyrrolo[2,3-b]pyridine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to introduce additional functional groups or reduction to remove them.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium tert-butoxide, and various amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while coupling reactions can produce biaryl compounds .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
- Tert-butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
- 1-tert-butyl-3-((5-chloro-2-(chloromethyl)pyridin-3-yl)methyl)-1H-pyrrolo[2,3-b]pyridin-2-one
Uniqueness
Tert-butyl 5-bromo-3-(chloromethyl)pyrrolo[2,3-b]pyridine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both bromine and chlorine atoms allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry .
Properties
IUPAC Name |
tert-butyl 5-bromo-3-(chloromethyl)pyrrolo[2,3-b]pyridine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrClN2O2/c1-13(2,3)19-12(18)17-7-8(5-15)10-4-9(14)6-16-11(10)17/h4,6-7H,5H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHRIZQSBVKMZHE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1N=CC(=C2)Br)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20735084 |
Source
|
Record name | tert-Butyl 5-bromo-3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20735084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1234616-42-2 |
Source
|
Record name | tert-Butyl 5-bromo-3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20735084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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